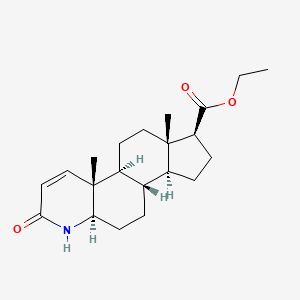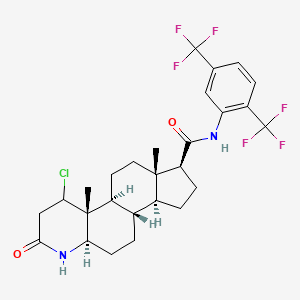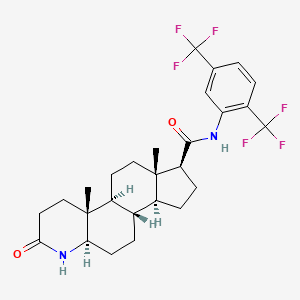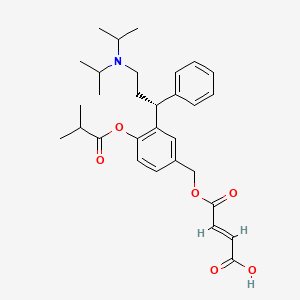
1,4-Bis(azidomethyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Bis(azidomethyl)benzene is a chemical compound with the molecular formula C8H10N6 . It is also known as 1,4-Xylyl Diazide . The average mass of this compound is 188.189 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with azidomethyl groups attached at the 1 and 4 positions . The exact mass and monoisotopic mass of this compound are both 188.081039 Da .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, azides are known to participate in several named reactions, including the Huisgen 1,3-dipolar cycloaddition with alkynes yielding 1,2,3-triazoles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 188.19 g/mol . It has a complexity of 227 and a topological polar surface area of 28.7 Ų .科学的研究の応用
Synthesis and Optimization : Improved methods for the synthesis of azides, such as 1-(azidomethyl)-3,5-bis-(trifluoromethyl)benzene, have been developed. These processes often involve nucleophilic substitution reactions and are optimized for safety and efficiency, particularly in the context of potentially explosive by-products like hydrazoic acid (Kopach et al., 2009).
Polytopic Azoles : Studies have been conducted on polytopic azoles, including 1,4-bis(pyrazol-4-yl)benzene and 1,4-bis(tetrazol-5-yl)benzene, which are synthesized using mild conditions and exhibit high chemical and thermal stability. These compounds have potential applications in various material science fields (Maspero et al., 2008).
Cyclometalated Compounds : 1,4-Bis(benzothiazol-2-yl)benzene has been used in the formation of cyclometalated compounds, which are significant in the field of organometallic chemistry (O. and Steel, 1998).
Microwave Irradiation Synthesis : Microwave irradiation has been used to synthesize derivatives like 1,4-bis(1-phenyl-1,2,3,4-tetrazole-5-thio) Benzene, indicating the potential of this technique for efficient chemical synthesis (Yu-huan, 2012).
Nanocrystal Preparation : 1,4-Bis(4-methylstyryl)benzene nanocrystals have been prepared using a wet process. These nanocrystals show promise for optoelectronic device applications due to their optical properties (Baba & Nishida, 2014).
Antimicrobial Potential : Some 1,4-disubstituted 1,2,3-bistriazoles synthesized from 1,4-bis(azidomethyl)benzene have shown excellent antimicrobial potential against various bacterial and fungal strains, suggesting their use in medical and biological applications (Kaushik et al., 2015).
作用機序
Target of Action
Azides, such as those found in 1,4-bis(azidomethyl)benzene, are often used in photoaffinity labeling (pal) methods . In these methods, diazido probes bearing aromatic and aliphatic azido groups are used to identify the target molecules of various bioactive compounds .
Mode of Action
Azides are known to be highly reactive and versatile chemical handles for performing postsynthetic modifications on a wide range of metal-organic frameworks . This suggests that this compound may interact with its targets through similar mechanisms.
Action Environment
It is known that environmental factors such as temperature, ph, and the presence of other chemicals can influence the reactivity and stability of azides .
生化学分析
Biochemical Properties
1,4-Bis(azidomethyl)benzene plays a crucial role in biochemical reactions due to its azide groups, which can participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This compound interacts with enzymes such as copper(I) catalysts, facilitating the formation of 1,2,3-triazoles. These interactions are highly specific and efficient, making this compound a valuable tool in bioconjugation and labeling of biomolecules .
Cellular Effects
This compound influences various cellular processes through its reactive azide groups. It can modify proteins and other biomolecules within cells, affecting cell signaling pathways and gene expression. The compound’s ability to form stable triazole linkages upon reaction with alkynes allows for targeted modifications, which can alter cellular metabolism and function . These modifications can be used to study protein interactions and cellular dynamics.
Molecular Mechanism
At the molecular level, this compound exerts its effects through the formation of covalent bonds with biomolecules. The azide groups react with alkynes in the presence of a copper(I) catalyst, forming 1,2,3-triazoles. This reaction is highly specific and occurs under mild conditions, making it suitable for use in living cells. The compound can also undergo Staudinger reduction, converting azides to amines, which further interact with biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and reactivity. The compound is generally stable under standard laboratory conditions but can degrade upon prolonged exposure to light and heat. Over time, the reactivity of the azide groups may decrease, affecting the efficiency of biochemical reactions. Long-term studies have shown that the compound can maintain its activity in vitro and in vivo, although its stability must be carefully monitored .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively modify target biomolecules without causing significant toxicity. At high doses, it may exhibit toxic effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where a certain concentration is required to achieve the desired biochemical modifications without adverse effects .
Metabolic Pathways
This compound is involved in metabolic pathways that include its conversion to triazoles through CuAAC reactions. Enzymes such as copper(I) catalysts play a crucial role in this process. The compound can also be metabolized through reduction reactions, converting azides to amines. These metabolic pathways influence the overall metabolic flux and levels of metabolites within cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s hydrophobic nature allows it to diffuse across cell membranes, while its reactive azide groups facilitate binding to specific proteins. This distribution affects its localization and accumulation within different cellular compartments .
Subcellular Localization
This compound localizes to specific subcellular compartments based on its interactions with targeting signals and post-translational modifications. The compound can be directed to organelles such as the mitochondria or nucleus, where it exerts its biochemical effects. These localization patterns are crucial for its function and activity within cells .
特性
IUPAC Name |
1,4-bis(azidomethyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N6/c9-13-11-5-7-1-2-8(4-3-7)6-12-14-10/h1-4H,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWYDOXLDDPKKCP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN=[N+]=[N-])CN=[N+]=[N-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How does 1,4-bis(azidomethyl)benzene facilitate polymer synthesis, and what structural changes occur?
A1: this compound plays a crucial role in polymer synthesis through a process known as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry". [] This reaction involves the formation of a stable triazole ring by linking an azide group (present in this compound) with an alkyne group present in another molecule. This reaction is highly efficient and specific, leading to the formation of well-defined polymers. []
Q2: What are the advantages of using this compound in polymer chemistry compared to other methods?
A2: this compound offers several advantages in polymer synthesis through CuAAC "click chemistry":
- Orthogonality: This reaction is highly selective, meaning the azide and alkyne groups react specifically with each other, even in the presence of other functional groups. This allows for precise control over polymer structure and composition. []
- Mild Reaction Conditions: CuAAC can be conducted at room temperature or with mild heating, minimizing unwanted side reactions and degradation of sensitive molecules. []
- High Efficiency: The reaction proceeds with high yields, often approaching 100%, making it efficient for large-scale synthesis. []
- Versatility: This method allows for the synthesis of a wide range of polymer architectures, including linear, branched, and cross-linked structures, by simply varying the functionality of the reacting alkynes. [, ]
Q3: Can you describe the antimicrobial properties observed for compounds derived from this compound and their potential mechanism of action?
A3: Research has shown that some 1,4-disubstituted 1,2,3-bistriazoles, synthesized using this compound as a starting material, exhibit promising antimicrobial activity. [] While the exact mechanism of action is still under investigation, these compounds likely interfere with vital processes within bacterial or fungal cells, leading to growth inhibition or cell death.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-{(1S)-3-[Di(propan-2-yl)amino]-1-phenylpropyl}-4-methylphenyl 2-methylpropanoate](/img/structure/B601958.png)

![Phenol, 2-[3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-(methoxymethyl)-](/img/structure/B601964.png)

